4-methyl-N-(2-methylphenyl)-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
Description
This compound is a polycyclic heterocyclic molecule featuring a tricyclic core containing three nitrogen atoms (1,8,13-triaza) and two sulfur atoms (6,10-dithia). The structure is further substituted with a 4-methyl group, a 2-methylphenyl carboxamide moiety at position 5, and a phenyl group at position 12. Its IUPAC name reflects the intricate fusion of rings and heteroatoms, which likely confers unique electronic and steric properties.
Properties
IUPAC Name |
4-methyl-N-(2-methylphenyl)-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-13-8-6-7-11-16(13)24-20(28)19-14(2)18-21(31-19)25-23-27(22(18)29)26-17(12-30-23)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWKXWIAFKAWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C4N(C3=O)N=C(CS4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-(2-methylphenyl)-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide involves multiple steps, typically starting with the preparation of the core tricyclic structure. This is followed by the introduction of functional groups through various chemical reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Typical reagents are lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-methyl-N-(2-methylphenyl)-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share tricyclic backbones but differ in substituents, heteroatom arrangements, and bioactivity profiles. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Heteroatom Arrangements and Electronic Effects
- 6-Benzyl Analog : Lacks sulfur atoms but includes methoxy groups, increasing electron density and lipophilicity, which may improve membrane permeability .
- 5-Amino Analog: A single sulfur and dichlorophenyl group create a polar yet hydrophobic profile, favoring halogen bonding in enzyme inhibition .
Substituent Impact on Physicochemical Properties
- Methyl Groups (Target Compound) : The 4-methyl and 2-methylphenyl groups likely improve metabolic stability compared to the 6-benzyl analog’s methoxy substituents, which are prone to demethylation .
- Chlorine vs. Methoxy: The dichlorophenyl group in the 5-amino analog offers stronger electrostatic interactions than the target’s methylphenyl, albeit with higher toxicity risks .
Crystallographic Characterization
Structural elucidation of such compounds typically employs:
- SHELX for refinement ,
- WinGX/ORTEP-3 for graphical representation ,
- SIR97 for direct methods in solving phase problems .
Research Findings and Limitations
- Structural Insights : The target compound’s dithia-triaza framework is rare; similar compounds prioritize nitrogen or oxygen heteroatoms for synthetic accessibility .
- Data Gaps : Experimental data (e.g., solubility, IC₅₀ values) are absent in the provided evidence, limiting functional comparisons.
- Computational Predictions : Tools like molecular docking could extrapolate bioactivity based on substituent effects observed in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
